molecular formula C12H10F2Si B1584975 Difluorodiphenylsilane CAS No. 312-40-3

Difluorodiphenylsilane

Cat. No.: B1584975
CAS No.: 312-40-3
M. Wt: 220.29 g/mol
InChI Key: BOMPXIHODLVNMC-UHFFFAOYSA-N
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Description

. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two phenyl groups and two fluorine atoms bonded to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluorodiphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of diphenyldichlorosilane with hydrogen fluoride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where diphenyldichlorosilane is treated with hydrogen fluoride gas. The reaction is carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of difluorodiphenylsilane involves its ability to act as a source of phenyl groups in various chemical reactions. The silicon-fluorine bonds in the compound are relatively strong, but can be broken under specific conditions, allowing the phenyl groups to participate in further reactions . The molecular targets and pathways involved depend on the specific reaction and application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to its chlorinated and non-halogenated counterparts. The fluorine atoms make it more reactive towards nucleophiles and suitable for specific coupling reactions .

Properties

IUPAC Name

difluoro(diphenyl)silane
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InChI

InChI=1S/C12H10F2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
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InChI Key

BOMPXIHODLVNMC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(F)F
Source PubChem
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Molecular Formula

C12H10F2Si
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DSSTOX Substance ID

DTXSID2059801
Record name Difluorodiphenylsilane
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Molecular Weight

220.29 g/mol
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Physical Description

Clear to straw-colored liquid with an acrid odor; [Gelest MSDS]
Record name Diphenyldifluorosilane
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CAS No.

312-40-3
Record name 1,1′-(Difluorosilylene)bis[benzene]
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Record name Difluorodiphenylsilane
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Record name Benzene, 1,1'-(difluorosilylene)bis-
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Record name DIFLUORODIPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Difluorodiphenylsilane particularly useful in synthesizing double-decker silsesquioxanes?

A1: this compound offers a novel, mild, and efficient one-step method for synthesizing double-decker silsesquioxanes. [] This is significant because traditional methods using dichlorosilanes struggle to incorporate certain functional groups, like amino groups. this compound's reactivity allows it to readily couple with tetrasiloxanolate precursors, forming the desired double-decker structure. [] This method's tolerance for various functional groups makes it versatile for creating diverse silsesquioxane derivatives. []

Q2: Can you give an example of how this compound's functional group tolerance benefits silsesquioxane synthesis?

A2: Certainly. One study successfully demonstrated the synthesis of a double-decker silsesquioxane containing amino groups. [] This was achieved by using a this compound derivative already containing an aminopropyl group. [] This direct incorporation of amino groups is challenging with traditional methods but is facilitated by the reactivity of this compound.

Q3: Beyond silsesquioxane synthesis, what other applications utilize this compound?

A3: this compound plays a crucial role as a water-trapping reagent in a gold-catalyzed synthesis of benzofuran derivatives. [] In this reaction, this compound improves the yield of benzofuran synthesis from quinols and alkynyl esters through a cascade involving alkoxylation, Claisen rearrangement, and condensation. [] This highlights this compound's utility in fine chemical synthesis beyond organosilicon chemistry.

Q4: Has the reactivity of this compound been explored in reactions involving palladium catalysts?

A4: While the provided abstracts don't provide specific details on the reaction outcomes, one study investigates the palladium-catalyzed reactions of this compound and Diphenyldiethoxysilane with aryl halides. [] This suggests ongoing research exploring the potential of this compound in various catalytic systems for synthesizing diverse organosilicon compounds.

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